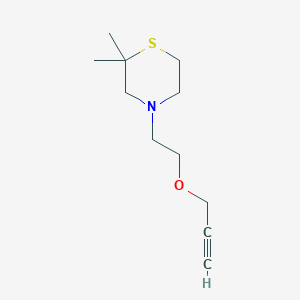
2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine” is a chemical compound with the CAS Number: 1596682-12-0 . It has a molecular weight of 169.29 . The compound is stored at a temperature of 4 degrees and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-dimethyl-4-(prop-2-yn-1-yl)thiomorpholine . The InChI code for this compound is 1S/C9H15NS/c1-4-5-10-6-7-11-9(2,3)8-10/h1H,5-8H2,2-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.29 . It is stored at a temperature of 4 degrees and is in liquid form .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Compounds with complex structures, such as 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine, often play a critical role in chemical synthesis, including the development of new synthetic methodologies. For example, Dimethylformamide (DMF) has been used as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations, demonstrating the utility of nitrogen-containing compounds in facilitating complex chemical transformations (Wan, Y., Alterman, M., Larhed, M., & Hallberg, A., 2002). This suggests that compounds like 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine could be explored for their potential roles in catalysis and synthesis, leveraging their structural complexity for innovative chemical processes.
Biocompatible Polymers
Research into the synthesis of biocompatible polymers, such as those based on 2-Methacryloyloxyethyl phosphorylcholine (MPC), highlights the importance of incorporating functional groups that enhance the biological interface of materials (Ma, Y., Tang, Y., Billingham, N., Armes, S., Lewis, A., Lloyd, A., & Salvage, J., 2003). Similarly, the unique structure of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine may offer novel interactions in biological systems, suggesting potential research applications in developing new materials with enhanced biocompatibility or bioactive properties.
Environmental Applications
The use of lignocellulosic substrates for the removal of pesticides from wastewater exemplifies the environmental applications of chemically modified natural materials (Boudesocque, S., Guillon, E., Aplincourt, M., Martel, F., & Noël, S., 2008). Given the structural specificity of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine, research could explore its use as a functional moiety in biosorbents or in the design of novel materials for environmental remediation, particularly in capturing or degrading organic pollutants.
Photophysical Properties and Materials Science
The study of cyclometalated iridium complexes with efficient red phosphorescence highlights the significance of molecular design in developing materials for organic light-emitting diodes (OLEDs) (Tsuboyama, A., Iwawaki, H., Furugori, M., Mukaide, T., Kamatani, J., Igawa, S., Moriyama, T., Miura, S., Takiguchi, T., Okada, S., Hoshino, M., & Ueno, K., 2003). This research area could benefit from exploring compounds like 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine as ligands or components in complex molecular architectures for photonic applications, given their potential for unique electronic and optical properties.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has GHS05, GHS07 pictograms .
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-4-7-13-8-5-12-6-9-14-11(2,3)10-12/h1H,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCUCFXLWQJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCOCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


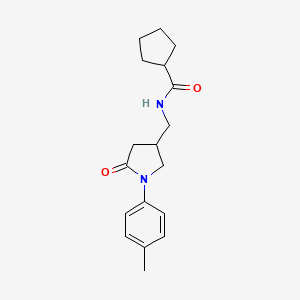
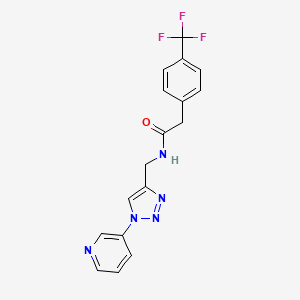
![3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2939287.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)
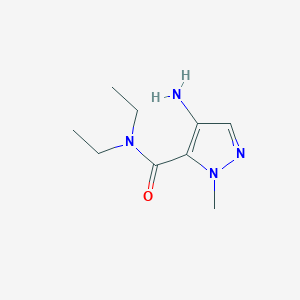
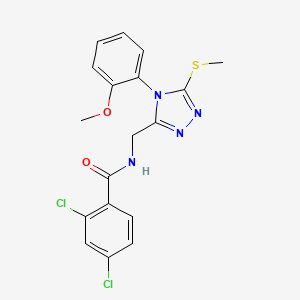
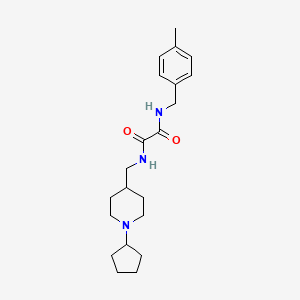
![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)
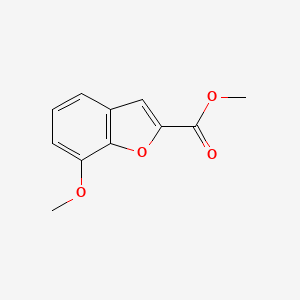

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)
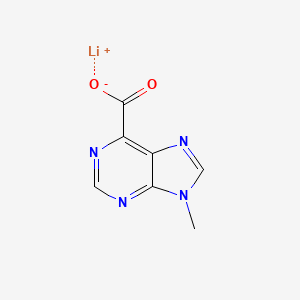
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2939306.png)